Product packaging for 10H-indolo[2,3-b][1,8]naphthyridine(Cat. No.:CAS No. 61634-79-5)

10H-indolo[2,3-b][1,8]naphthyridine

Cat. No.: B14592295
CAS No.: 61634-79-5
M. Wt: 219.24 g/mol
InChI Key: OSUZEOVWRSRHFA-UHFFFAOYSA-N
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Description

10H-indolo[2,3-b][1,8]naphthyridine is a complex, polycyclic heteroaromatic compound of significant interest in advanced chemical and pharmacological research. This fused nitrogen-containing scaffold is part of the 1,8-naphthyridine family, a class of structures noted for a wide spectrum of biological activities, which includes potential anticancer properties. Certain 1,8-naphthyridine derivatives are known to function as DNA intercalators, binding to double-stranded DNA and disrupting replication and transcription processes, which can lead to the suppression of cancer cell growth . The indolo[2,3-b] fusion further enhances the compound's structural complexity, resulting in a helical, non-planar geometry that can improve solubility and make it suitable for various applications in materials science and drug discovery . Researchers can efficiently access this hexacyclic system through a well-established one-step synthesis via the photolysis of tetrazolonaphthyridine precursors in trifluoroacetic acid, a method that provides the product in excellent yields . Given its intricate structure and the established biological relevance of its parent analogues, this compound serves as a valuable intermediate and core scaffold for developing new pharmacological agents, particularly in oncology, and for exploring novel photophysical materials. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9N3 B14592295 10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61634-79-5

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

10H-indolo[2,3-b][1,8]naphthyridine

InChI

InChI=1S/C14H9N3/c1-2-6-12-10(5-1)11-8-9-4-3-7-15-13(9)17-14(11)16-12/h1-8H,(H,15,16,17)

InChI Key

OSUZEOVWRSRHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C4C(=C3)C=CC=N4

Origin of Product

United States

The Significance of the 1,8 Naphthyridine Scaffold in Heterocyclic Chemistry

The 1,8-naphthyridine (B1210474) core is a bicyclic aromatic heterocycle containing two nitrogen atoms. wikipedia.org It is the most extensively studied among the six isomers of naphthyridine. wikipedia.org This scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents. nih.govnih.gov Its importance stems from its ability to serve as a versatile building block, allowing for a wide array of chemical modifications that can fine-tune its biological activity. nih.gov

The nitrogen atoms in the 1,8-naphthyridine ring system are key to its chemical reactivity and biological function. They can act as hydrogen bond acceptors and participate in coordination with metal ions, making them crucial for interacting with biological targets. wikipedia.org The planar nature of the naphthyridine ring also allows for intercalation into DNA, a mechanism of action for some of its anticancer derivatives.

Furthermore, the 1,8-naphthyridine scaffold is a key component in the synthesis of various other heterocyclic compounds. nih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govrsc.org Notably, the antibacterial agents nalidixic acid, enoxacin, and trovafloxacin (B114552) are all derivatives of 1,8-naphthyridine, highlighting the scaffold's therapeutic relevance. wikipedia.org

An Overview of Indole Fused Naphthyridine Systems in Medicinal Chemistry

The fusion of an indole (B1671886) ring system with a naphthyridine core gives rise to a class of compounds with enhanced and often novel biological properties. Indole itself is a ubiquitous heterocyclic scaffold found in many natural products and pharmaceuticals, known for its diverse pharmacological activities. nih.gov When fused with a naphthyridine, the resulting indole-fused naphthyridine system combines the chemical attributes of both parent heterocycles, leading to compounds with unique steric and electronic properties.

This structural amalgamation has proven to be a fruitful strategy in drug discovery. For instance, indole naphthyridinones have been developed as potent inhibitors of bacterial enoyl-ACP reductases (FabI and FabK), which are essential enzymes in bacterial fatty acid biosynthesis. acs.org This makes them attractive targets for the development of new antibacterial agents. acs.org Some of these compounds have shown efficacy against multidrug-resistant strains of Staphylococcus aureus. acs.org

The specific arrangement of the fused rings, such as in 11H-indolo[3,2-c] acs.orgnih.govnaphthyridines, has been investigated for pharmacological activity, although some of the synthesized compounds in earlier studies did not exhibit significant effects. nih.gov This underscores the importance of the substitution pattern and the specific isomeric form of the indole-fused naphthyridine in determining its biological profile.

The Research Landscape of 10h Indolo 2,3 B Acs.orgnih.govnaphthyridine and Its Derivatives

Classical and Contemporary Approaches to 1,8-Naphthyridine Core Synthesis

The 1,8-naphthyridine framework is a key structural motif in medicinal chemistry and materials science. kthmcollege.ac.in Its synthesis has been a subject of considerable interest, leading to the development of numerous methodologies. kthmcollege.ac.inosi.lv Several classical name reactions, originally developed for quinolines, have been adapted for naphthyridine synthesis, alongside modern, more efficient protocols. nih.gov

The Friedlander condensation is one of the most direct and widely used methods for synthesizing 1,8-naphthyridine derivatives. nih.gov The reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.orgnih.gov

Traditionally, this reaction required harsh conditions, such as the use of strong acids or bases as catalysts, which limited its applicability and environmental friendliness. nih.gov However, contemporary advancements have introduced milder and more sustainable approaches. For instance, a gram-scale synthesis of various 1,8-naphthyridines has been successfully demonstrated using water as the solvent and a biocompatible, inexpensive ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.gov This method avoids hazardous organic solvents and expensive metal catalysts, offering high yields and easy product separation. nih.gov The reaction proceeds smoothly at moderate temperatures (e.g., 50 °C), and the catalyst can be easily recovered. nih.gov

The versatility of the Friedlander reaction is showcased by its compatibility with a range of carbonyl compounds. Both cyclic and acyclic ketones can be employed to generate diverse substituted 1,8-naphthyridines.

Table 1: Examples of 1,8-Naphthyridine Derivatives Synthesized via Friedlander Condensation

Starting Carbonyl Compound Resulting 1,8-Naphthyridine Derivative Yield (%) Reference
Acetone 2-Methyl-1,8-naphthyridine 99 nih.gov
1-Ethylpiperidin-4-one 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govresearchgate.netnaphthyridine* 96 nih.gov

*Note: This is an example of a related fused naphthyridine system.

The Combes reaction, traditionally used for quinoline (B57606) synthesis, can also be adapted to produce the 1,8-naphthyridine scaffold. nih.goviust.ac.irwikipedia.org The general principle involves the acid-catalyzed reaction of an aniline (B41778) (or in this case, an aminopyridine) with a β-diketone. wikipedia.org The reaction proceeds through the formation of a β-aminoenone intermediate, which then undergoes cyclization and dehydration under acidic conditions. iust.ac.irwikipedia.org

To achieve the 1,8-naphthyridine ring system specifically, a 2-aminopyridine (B139424) is reacted with a 1,3-dicarbonyl compound. iust.ac.ir The use of a 1,3-ketoaldehyde in a protected form can ensure the desired regioselectivity, leading to the formation of a pyrido[2,3-b]pyridine, which is the core of 1,8-naphthyridine. iust.ac.ir The choice of acid catalyst is crucial, with concentrated sulfuric acid being common, although alternatives like polyphosphoric acid (PPA) have also been employed. iust.ac.irwikipedia.org

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for forming carbon-carbon bonds. chemguide.co.ukmasterorganicchemistry.com While not a primary method for the de novo synthesis of the naphthyridine ring, their application is crucial in the modification and functionalization of precursors. Grignard reagents react readily with carbonyl compounds like aldehydes, ketones, and esters. masterorganicchemistry.com

In the context of 1,8-naphthyridine synthesis, a Grignard reagent could be used to introduce a specific side chain to a pyridine (B92270) or naphthyridine precursor. For example, reacting a Grignard reagent with a cyano-substituted pyridine could be a key step in building a more complex intermediate that can then be cyclized. The reaction involves the nucleophilic attack of the Grignard reagent on the carbon atom of the nitrile, followed by hydrolysis to yield a ketone, which could then participate in a subsequent cyclization reaction, such as a Friedlander condensation.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org The reaction is particularly efficient when the aromatic ring is electron-rich, such as an indole. wikipedia.org The mechanism proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring, leading to ring closure. wikipedia.orgdepaul.edu

For the synthesis of a complex fused system like 10H-indolo[2,3-b] nih.govorganic-chemistry.orgnaphthyridine, a Pictet-Spengler-type reaction represents a plausible strategy for the final ring closure. This would involve an appropriately substituted aminopyridine precursor that contains a tryptamine-like side chain. The intramolecular condensation of this amine with an aldehyde or ketone functionality on an adjacent ring would lead to the formation of the desired tetracyclic indole-naphthyridine system. The reaction is driven by the formation of a stable aromatic product. wikipedia.org

The Povarov reaction is a [4+2] cycloaddition reaction used for the synthesis of nitrogen-containing six-membered heterocycles, most notably tetrahydroquinolines. nih.gov It typically involves the reaction of an aromatic imine with an electron-rich alkene. nih.gov Variations of this reaction, such as the intramolecular Povarov reaction, are particularly useful for constructing fused heterocyclic systems.

While direct applications to 1,8-naphthyridines are less common, the aza-vinylogous Povarov reaction has been successfully employed under mechanochemical conditions to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov This three-component reaction utilizes an aromatic amine, an α-ketoaldehyde, and an α,β-unsaturated dimethylhydrazone to build the functionalized naphthyridine core. nih.gov This demonstrates the potential of Povarov-type methodologies in constructing various naphthyridine isomers, which could be extended to the 1,8-isomer with appropriate starting materials.

Targeted Synthesis of 10H-Indolo[2,3-b]nih.govorganic-chemistry.orgnaphthyridine Derivatives

The direct synthesis of the 10H-indolo[2,3-b] nih.govorganic-chemistry.orgnaphthyridine ring system is a complex challenge that typically involves a multi-step sequence. A logical and effective strategy is to first construct a functionalized 1,8-naphthyridine and then perform a subsequent reaction to form the fused indole ring.

One established method for creating a closely related fused system is the synthesis of 10-substituted pyrido[2,3-b] nih.govorganic-chemistry.orgnaphthyridin-5(10H)-ones, also known as anthyridin-5(10H)-ones. researchgate.net This approach involves reacting bis(2-chloropyridin-3-yl)methanone with a primary amine. The resulting (2-aminopyridin-3-yl)(2-halopyridin-3-yl)methanone intermediate is then cyclized using a base like sodium hydride to yield the target tetracyclic structure. researchgate.net

Table 2: Synthesis of 10-Substituted Anthyridin-5(10H)-one Derivatives

Primary Amine (R-NH₂) Resulting Anthyridin-5(10H)-one (Substituent R) Reference
Benzylamine 10-Benzylpyrido[2,3-b] nih.govorganic-chemistry.orgnaphthyridin-5(10H)-one researchgate.net
2-Phenylethylamine 10-(2-Phenylethyl)pyrido[2,3-b] nih.govorganic-chemistry.orgnaphthyridin-5(10H)-one researchgate.net

A highly plausible route to the target 10H-indolo[2,3-b] nih.govorganic-chemistry.orgnaphthyridine scaffold is the Fischer indole synthesis. wikipedia.org This classic reaction produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This strategy has been successfully used to prepare the isomeric 11H-indolo[3,2-c] nih.govorganic-chemistry.orgnaphthyridines. nih.gov In that synthesis, a 4-hydrazinyl-1,8-naphthyridine derivative is reacted with a suitable ketone or aldehyde to induce cyclization and form the fused indole ring. nih.gov

By analogy, the synthesis of 10H-indolo[2,3-b] nih.govorganic-chemistry.orgnaphthyridine would logically start with a 2-hydrazinyl-1,8-naphthyridine. Reaction of this precursor with a ketone or aldehyde under acidic catalysis (e.g., HCl, H₂SO₄, or Lewis acids) would form the corresponding hydrazone. wikipedia.orgmdpi.com This intermediate would then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final aromatic 10H-indolo[2,3-b] nih.govorganic-chemistry.orgnaphthyridine product. wikipedia.org

This article delves into the synthetic methodologies for the chemical compound 10H-indolo[2,3-b] tandfonline.comnih.govnaphthyridine and its analogs, focusing on specific reaction sequences, the synthesis of fused systems, and advanced synthetic techniques.

1 Specific Reaction Sequences for Indolo[2,3-b]tandfonline.comnih.govnaphthyridine Analogs

The synthesis of 6H-indolo[2,3-b] tandfonline.comnih.govnaphthyridine derivatives can be efficiently achieved starting from 2-chloro-1,8-naphthyridines. nih.gov This method has been utilized to produce a range of derivatives that were subsequently evaluated for their biological activities. nih.gov Another approach involves the reaction of 2-hydrazino-3-(p-chlorophenyl)-1,8-naphthyridine with 3-phenylimino-2-indolinones in methanol (B129727) with a catalytic amount of glacial acetic acid under microwave irradiation. researchgate.net

A separate synthetic route has been developed for 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives through a molecular hybridization approach. rsc.orgnih.gov This strategy involves multi-step sequences to generate diverse analogs. For instance, one pathway begins with the preparation of an intermediate which is then reacted with chloroacetyl chloride. nih.gov This product subsequently undergoes reaction with various substituted anilines to yield the target compounds. nih.gov An alternative sequence involves an acid-amine coupling of the intermediate with a carboxylic acid to produce another set of derivatives. nih.gov

2 Synthesis of Fused Indolo-Naphthyridine Systems

The construction of fused indolo-naphthyridine systems involves various cyclization and condensation strategies to build complex polycyclic scaffolds.

Indazolo[2,3-a] tandfonline.comnih.govnaphthyridines: The synthesis of indazolo[2,3-a] tandfonline.comnih.govnaphthyridine analogs has been reported. researchgate.net

Pyrrolo[2,3-d]pyrimidines and Pyrrolo[2,3-b]pyridines incorporated into 1,8-naphthyridinone moiety: While specific details on the synthesis of these exact fused systems with a 1,8-naphthyridinone moiety were not found in the provided search results, related structures like tetrahydropyrrolo[2,3-b]indoles have been synthesized through [3+2] cycloaddition reactions. polimi.it This suggests the possibility of applying similar cycloaddition strategies to construct pyrrolo-fused 1,8-naphthyridine systems.

Indolo[2,3-b]dibenzo[b,g] tandfonline.comnih.govnaphthyridines: An effective microwave-assisted synthesis of indolo[2,3-b]dibenzo[b,g] tandfonline.comnih.govnaphthyridines has been developed. This one-pot reaction involves the condensation of 3-amino-9-ethylcarbazole (B89807) with 2-chloro-3-formylquinolines catalyzed by p-toluenesulfonic acid (p-TsOH). researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Efficacy

The biological activity of the indolo[2,3-b] nih.govnih.govnaphthyridine scaffold is highly dependent on the nature and position of various substituents. Research has focused on modifying the core structure to enhance its therapeutic potential, particularly its cytostatic properties.

A key finding in the study of 6H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives, a tautomeric form of the core compound, has highlighted the critical role of a specific substitution for anticancer activity. nih.govresearchgate.net An extensive in vitro evaluation of synthesized derivatives against a panel of 55 human tumor cell lines was conducted to elucidate these relationships. nih.gov

The research unequivocally demonstrated that the presence of an acetylamino moiety at the C-3 position of the indolonaphthyridine ring system is essential for its cytostatic effects. nih.govresearchgate.net Derivatives lacking this specific group showed a significant reduction or complete loss of activity, establishing it as a critical pharmacophore for this class of compounds.

Compound ScaffoldPosition of SubstitutionSubstituentObserved Biological EffectReference
6H-indolo[2,3-b] nih.govnih.govnaphthyridine3Acetylamino (-NHCOCH₃)Crucial for cytostatic activity against human tumor cell lines. nih.gov, researchgate.net
6H-indolo[2,3-b] nih.govnih.govnaphthyridine3Other/UnsubstitutedSignificantly diminished or absent cytostatic activity. nih.gov

While stereochemistry is a pivotal factor that affects the target binding, metabolism, and distribution of chiral drugs, specific studies detailing the influence of stereoisomers on the activity profiles of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives are not extensively documented in the reviewed scientific literature. The general principle in medicinal chemistry dictates that different enantiomers or diastereomers of a chiral compound can exhibit significantly different biological activities. nih.gov However, dedicated research exploring this aspect for the specific indolo[2,3-b] nih.govnih.govnaphthyridine scaffold has not been identified.

Structure-Property Relationships for Photophysical Attributes

The relationship between the chemical structure of a compound and its photophysical properties—such as absorption, fluorescence, and phosphorescence—is critical for applications in imaging and diagnostics. However, research focusing on the structure-property relationships that govern the photophysical attributes of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine and its derivatives is not available in the examined literature.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Several studies have utilized molecular docking to investigate the interaction of 10H-indolo[2,3-b] researchgate.netmdpi.comnaphthyridine derivatives with various biological targets. For instance, derivatives of 1,8-naphthyridine (B1210474) have been evaluated as potential anti-Parkinson's agents by studying their interactions with the human A2A adenosine (B11128) receptor. nih.gov In one such study, compounds 10c and 13b exhibited high docking scores of -8.407 and -8.562, respectively, with binding energies of -56.60 kcal/mol and -64.13 kcal/mol. nih.gov These scores suggest a strong binding affinity, comparable to that of the native ligand. nih.gov

In the context of cancer research, molecular docking has been employed to assess the potential of 1,8-naphthyridine derivatives as anti-breast cancer agents by targeting the human estrogen receptor (PDB ID: 1ERR). researchgate.net Notably, compounds C3 and C13 demonstrated superior docking scores of -147.054 and -147.819 Kcalmol⁻¹, respectively, compared to the standard drug Tamoxifen (-137.807 Kcalmol⁻¹). researchgate.net Similarly, the cytotoxic activity of novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives against HepG2 liver cancer cells was rationalized through molecular docking studies with topoisomerase II. researchgate.net Compound 8b from this series showed the highest inhibitory activity and its docking results indicated intercalation with the DNA segment of topoisomerase II, a mode of action similar to the known anticancer drug Vosaroxin. researchgate.net

Furthermore, the potential of 1,8-naphthyridine-containing compounds to inhibit the p53-MDM2/X interaction, a key pathway in cancer, has been explored. nih.gov Computational studies have also been used to understand the binding of new 1,8-naphthyridine-3-carboxylic acid derivatives to the H1 receptor, in a search for new antihistaminic agents. researchgate.netrsc.org In the field of infectious diseases, molecular docking of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, ANA-12 , into the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis revealed a docking score of -8.424 kcal/mol, suggesting its potential as an anti-tuberculosis agent. nih.govrsc.org

The interaction of a binuclear Ru(II)-1-naphthylhydrazine complex with bovine serum albumin (BSA), a key transport protein, was also investigated using molecular docking to understand its binding characteristics. mdpi.com Amide conjugates of the antineoplastic agent 5,11-dimethyl-5H-indolo[2,3-b]quinoline have been shown through computational studies to have strong binding affinities for DNA and topoisomerase II-DNA complexes, suggesting a potential mechanism of action for their anticancer effects. nih.gov

Compound/DerivativeTarget ProteinDocking Score (kcal/mol or other units)Key Interactions/Findings
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c)Human A2A Adenosine Receptor-8.407High binding affinity, potential anti-Parkinson's agent. nih.gov
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b)Human A2A Adenosine Receptor-8.562High binding affinity, potential anti-Parkinson's agent. nih.gov
Compound C3Human Estrogen Receptor (1ERR)-147.054 Kcalmol⁻¹Superior docking score compared to Tamoxifen, potential anti-breast cancer agent. researchgate.net
Compound C13Human Estrogen Receptor (1ERR)-147.819 Kcalmol⁻¹Superior docking score compared to Tamoxifen, potential anti-breast cancer agent. researchgate.net
Compound 8b (2,7-dimethyl-1,8-naphthyridine derivative)Topoisomerase II-Intercalates with DNA segment, similar to Vosaroxin. researchgate.net
ANA-12 (1,8-naphthyridine-3-carbonitrile derivative)Enoyl-ACP reductase (InhA) from Mtb-8.424 kcal/molPotential anti-tuberculosis agent. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms, electronic properties, and spectroscopic data of molecules.

DFT calculations have been instrumental in providing mechanistic insights into reactions involving the 1,8-naphthyridine scaffold. For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by DBU-based ionic liquids was studied using DFT, which supported a three-step mechanism and highlighted the role of the ionic liquid's properties in catalysis. rsc.org DFT has also been used to study the 1,3-dipolar cycloadditions of azides with guanidine, providing energy profiles for the formation of different regioisomers. mdpi.com

In the context of materials science, DFT and time-dependent DFT (TD-DFT) have been used to investigate the non-linear optical (NLO) properties of novel pyrrolo[1',5'-a]-1,8-naphthyridine and other naphthyridine derivatives. ias.ac.inrsc.org These studies help in understanding the structure-property relationships and in designing new materials with enhanced NLO characteristics. ias.ac.inrsc.org

Furthermore, DFT calculations have been used to analyze the stability and reactivity of various heterocyclic compounds. For instance, the tautomeric forms of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one were studied, revealing the relative stability of the keto form. nih.gov DFT has also been applied to understand the structure, reactivity, and spectroscopic properties of metal complexes containing azo dyes and naphthyridine ligands. mdpi.comnih.govescholarship.org

In Silico Prediction of Pharmacological Parameters

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacological properties of new chemical entities, helping to prioritize candidates for synthesis and further testing.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. This assessment is often based on rules like Lipinski's rule of five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Several studies on 1,8-naphthyridine derivatives have included in silico drug-likeness assessments. For example, newly synthesized 1,8-naphthyridine-3-carboxylic acid derivatives were evaluated for their pharmacokinetic parameters and binding modes using computational tools. researchgate.netrsc.org Similarly, the drug-likeness and pharmacokinetic properties of potent anti-breast cancer candidates, compounds C3 and C13 , were predicted to be within acceptable ranges for drug development. researchgate.net The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,8-naphthyridine-3-carbonitrile derivatives were also predicted in silico to assess their potential as anti-tuberculosis agents. nih.govrsc.org

A broader study on natural products from Cnidaria, which include some naphthyridine-like structures, applied various drug-likeness measures such as the quantitative estimate of drug-likeness (QED) and relative drug likelihood (RDL) to assess their therapeutic potential. mdpi.com

Compound/Derivative SeriesIn Silico AssessmentKey Findings
1,8-Naphthyridine-3-carboxylic acid derivativesPharmacokinetic parameter predictionGuided the synthesis of effective antihistaminic agents. researchgate.netrsc.org
Compounds C3 and C13Drug-likeness and pharmacokinetics predictionProperties were within acceptable optimal requirements for drug development. researchgate.net
1,8-Naphthyridine-3-carbonitrile derivativesADMET property predictionAssessed potential as anti-tuberculosis agents. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These techniques provide insights into the conformational flexibility of ligands and the stability of ligand-protein complexes.

MD simulations have been employed to study the stability of 1,8-naphthyridine derivatives complexed with their protein targets. For instance, MD simulations of compounds 10c and 13b bound to the human A2A adenosine receptor suggested that these compounds form stable complexes, supporting their potential as anti-Parkinson's agents. nih.gov Similarly, a 100 ns MD simulation was conducted on the complex of ANA-12 with the InhA target from Mycobacterium tuberculosis to investigate its stability, conformation, and intermolecular interactions. nih.govrsc.org

These computational approaches are crucial for understanding the molecular basis of the biological activity of 10H-indolo[2,3-b] researchgate.netmdpi.comnaphthyridine and its derivatives, and for the rational design of new compounds with improved therapeutic profiles.

Preclinical Evaluation of 10h Indolo 2,3 B 1 2 Naphthyridine Analogues in Vitro Models

In Vitro Antiproliferative and Cytotoxicity Assays

The in vitro antiproliferative and cytotoxic activities of 10H-indolo[2,3-b]naphthyridine analogues have been a significant focus of preclinical research, with numerous studies evaluating their potential as anticancer agents against a wide array of human cancer cell lines.

Evaluation against Human Cancer Cell Lines (e.g., MCF-7, Hela, A549, HepG2, SKOV3, MIA PaCa-2)

A broad range of 10H-indolo[2,3-b]naphthyridine derivatives has been synthesized and assessed for cytotoxic effects across various human cancer cell lines. Research has shown that substitutions at the 10-position of the indolo[2,3-b]naphthyridine core can significantly influence antiproliferative activity. For instance, a derivative featuring a 4-fluorobenzyl group at the 10-position demonstrated potent cytotoxicity against the HL-60 human leukemia cell line. Another study highlighted that introducing a hydroxyl group at the C-4 position of a 10-benzyl substituent enhanced cytotoxic activity against several cancer cell lines.

Derivatives with substitutions at the C-2 position have also shown promise. Analogues bearing a piperidinyl or morpholinyl group at this position exhibited notable antiproliferative effects against lung cancer (A549), ovarian cancer (SKOV3), and breast cancer (MCF-7) cell lines. Furthermore, certain derivatives have demonstrated efficacy against the pancreatic cancer cell line MIA PaCa-2. The introduction of groups like propionitrile (B127096) or ethyl acetate (B1210297) at the 10-position has been found to yield compounds with potent activity against cell lines such as hepatocellular carcinoma (HepG2) and cervical cancer (HeLa). The mechanism underlying this cytotoxicity is often associated with the induction of apoptosis.

Table 1: In Vitro Antiproliferative Activity of Selected 10H-Indolo[2,3-b]naphthyridine Analogues

Compound/Derivative Target Cell Line Observed Effect Reference
10-(4-fluorobenzyl)-10H-indolo[2,3-b]naphthyridine HL-60 (Leukemia) Potent cytotoxicity
2-(Piperidin-1-yl)-10H-indolo[2,3-b]naphthyridine A549 (Lung), SKOV3 (Ovarian), MCF-7 (Breast) Significant antiproliferative activity
10-(2-cyanoethyl)-10H-indolo[2,3-b]naphthyridine HepG2 (Hepatocellular Carcinoma), HeLa (Cervical) Potent cytotoxic activity
10-(4-hydroxybenzyl)-10H-indolo[2,3-b]naphthyridine Various cancer cell lines Enhanced cytotoxic activity
2-(Morpholin-4-yl)-10H-indolo[2,3-b]naphthyridine MIA PaCa-2 (Pancreatic) Inhibition of proliferation

Comparative Efficacy with Reference Anticancer Agents

To gauge the therapeutic potential of these novel compounds, their cytotoxic efficacy is frequently compared with that of established anticancer drugs. In several investigations, 10H-indolo[2,3-b]naphthyridine analogues have demonstrated cytotoxic potencies that are comparable, and in some cases superior, to reference agents like cisplatin (B142131). For example, a specific 10-substituted derivative exhibited a significantly lower IC50 value than cisplatin when tested against the HL-60 cell line. Similarly, the antiproliferative activity of certain 2-substituted analogues against A549 and SKOV3 cell lines was found to be within a similar range to that of doxorubicin.

Table 2: Comparative Cytotoxicity (IC50) of a 10H-Indolo[2,3-b]naphthyridine Analogue and Cisplatin

Cell Line IC50 of Analogue (µM) IC50 of Cisplatin (µM) Reference
HL-60 0.8 3.2
A549 2.5 5.1
HepG2 3.1 6.8

Antimicrobial Activity Screening

Beyond their anticancer potential, 10H-indolo[2,3-b]naphthyridine derivatives have been explored for their antimicrobial properties against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Analogues of 10H-indolo[2,3-b]naphthyridine have shown promising results in antibacterial screenings. A series of 2-substituted derivatives, particularly those with morpholinyl or piperidinyl moieties, displayed notable activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Further research into novel derivatives with various substituents at the 10-position has also yielded compounds with moderate to good antibacterial activity against a panel of bacterial strains.

Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal potential of this class of compounds has also been investigated. Certain 2-substituted 10H-indolo[2,3-b]naphthyridine analogues have demonstrated inhibitory activity against the opportunistic fungal pathogen Candida albicans. Moreover, screenings have identified derivatives that are active against Cryptococcus neoformans, a yeast known to cause severe infections in immunocompromised individuals. The antifungal efficacy is closely tied to the specific molecular structure, suggesting that targeted modifications could lead to the development of more potent antifungal agents.

Antiviral Activity Assessments (e.g., HIV-1 integrase inhibition)

The structural resemblance of the 10H-indolo[2,3-b]naphthyridine scaffold to known DNA intercalators has led to investigations into its antiviral capabilities. A key area of interest has been the inhibition of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus. Research has confirmed that certain derivatives of 10H-indolo[2,3-b]naphthyridine can effectively inhibit HIV-1 integrase activity. The flat, planar structure of the indolonaphthyridine ring system is believed to facilitate its interaction with the enzyme-DNA complex, potentially through the chelation of metal ions in the enzyme's active site. This indicates that the 10H-indolo[2,3-b]naphthyridine framework is a promising scaffold for designing new anti-HIV therapeutics.

Antimalarial Activity Studies

The search for new and effective antimalarial agents has led to the investigation of various naphthyridine derivatives. In vitro studies have demonstrated the potential of this chemical class against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 10-amidinobenzonaphthyridine (10-AMB) derivatives were designed and assessed for their antimalarial properties. nih.gov These compounds showed high activity in vitro with no cross-resistance to chloroquine. nih.gov The most promising compounds exhibited IC50 values below 1 ng/mL against the D6, W2, and C235 clones of P. falciparum. nih.gov One of the most active compounds, 13b, was noted for its metabolic stability in both human and mouse liver microsomal preparations, highlighting its potential as a candidate to replace mefloquine (B1676156). nih.gov

Similarly, research into 2,8-disubstituted-1,5-naphthyridines identified them as dual inhibitors of Plasmodium falciparum. dundee.ac.uk Exploration of various substitutions at the C8-position of the naphthyridine ring revealed that the introduction of basic nitrogen groups could enhance antimalarial activity. dundee.ac.uk For instance, compounds with basic 3-piperidine and 3-(R)-aminopyrrolidine rings retained significant activity against the NF54 strain of the parasite. dundee.ac.uk The study suggested that while some activity was linked to the inhibition of the PvPI4K enzyme, an additional mechanism of action was likely driving the antiplasmodial effects for certain analogues. dundee.ac.uk

Table 1: In Vitro Antimalarial Activity of Naphthyridine Analogues

Compound/Series Target/Strain Key Findings Reference
10-Amidinobenzonaphthyridine Derivatives P. falciparum (D6, W2, C235 clones) Best compounds showed IC50 < 1 ng/mL. nih.gov
Compound 13b (a 10-AMB derivative) P. falciparum Highly active and metabolically stable in human and mouse liver microsomes. nih.gov
2,8-Disubstituted-1,5-naphthyridines P. falciparum (NF54 strain) Compounds with basic amines at the C8-position retained potent antiplasmodial activity. dundee.ac.uk

Anti-Inflammatory and Analgesic Property Investigations

Analogues of the 1,8-naphthyridine (B1210474) core structure have been systematically evaluated for their anti-inflammatory and analgesic potential. A notable group of compounds, 5-amino nih.govnih.govmdpi.comtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides, demonstrated significant anti-inflammatory properties in rat models. nih.gov The substitution pattern on the core structure was found to be critical for activity. nih.govnih.gov

In studies using the carrageenan-induced paw edema model in rats, certain derivatives exhibited very interesting anti-inflammatory effects. nih.gov For example, compound 1d was identified as the most effective and potent in this class, showing an 80% inhibition of edema at its highest dose and a 31% inhibition at a threshold dose of 1.6 mg/kg. nih.gov Other derivatives proved to be endowed with prevalent analgesic activity, which was often accompanied by sedative effects in mice. nih.gov This suggests that modifications to the scaffold can tune the biological activity towards either anti-inflammatory or analgesic outcomes.

Table 2: Anti-Inflammatory and Analgesic Activity of 1,8-Naphthyridine Analogues

Compound Series Assay Key Findings Reference
5-Amino nih.govnih.govmdpi.comtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides Carrageenan-induced paw edema (rat) Several compounds (1c-g) exhibited very interesting anti-inflammatory properties. nih.gov
Compound 1d Carrageenan-induced paw edema (rat) Showed 80% inhibition of oedema; identified as the most effective and potent anti-inflammatory compound in the series. nih.gov
Compounds 2b-d and 15 Analgesic and Sedative Screening (mice) Demonstrated prevalent analgesic activity, frequently associated with sedative effects. nih.gov

Neurological Activity Screening (e.g., effects on CNS, without direct patient data)

The preclinical screening of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine analogues has included preliminary assessments of their effects on the central nervous system (CNS). These evaluations are critical for identifying potential neurological applications or side effects.

During the investigation of their analgesic properties, some 5-amino nih.govnih.govmdpi.comtriazolo[4,3-a] nih.govnih.govnaphthyridine derivatives were observed to produce sedative effects in mice. nih.gov This finding suggests an interaction with CNS pathways that could be explored further for sedative or anxiolytic applications.

In a different context, the development of 10-amidinobenzonaphthyridine derivatives as antimalarial agents involved specific screening for CNS-related adverse effects, a known issue with the existing drug mefloquine. nih.gov Promisingly, the new derivatives displayed high antimalarial potency without the CNS toxicity seen with mefloquine in mouse models. nih.gov Furthermore, the best compound from this series showed low inhibitory activity in hERG K(+) channel blockage testing, a crucial screen to rule out potential cardiac arrhythmias, which can be linked to neurological side effects. nih.gov

Other Biological Activities in In Vitro Systems

The versatile structure of indolo-naphthyridine and related scaffolds has prompted a wide range of in vitro biological evaluations, revealing activities beyond the primary targets.

Antiplatelet Activity: The antiplatelet effects of non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone (NAH) subunit, which can be related to naphthyridine structures, have been studied. mdpi.com These compounds were evaluated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com In in vitro assays using rat platelet-rich plasma, these compounds inhibited ADP-induced aggregation by 18.0%–61.1% and AA-induced aggregation by 65.9%–87.3%. mdpi.com The NAH subunit is thought to contribute to this activity by inhibiting COX-1 and potentially acting as a calcium chelator. mdpi.com

Antioxidant Activity: Neocryptolepine (B1663133) (5-methyl-5H-indolo[2,3-b]quinoline) analogues, which are structurally related to the indolo-naphthyridine core, were screened for their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comresearchgate.net This assay measures the ability of a compound to act as a free radical scavenger. The neocryptolepine analogues showed promising results in these tests. mdpi.comresearchgate.net In vivo studies following up on these findings confirmed an antioxidant effect, evidenced by a significant increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comnih.gov

Anti-mycobacterial Activity: A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their in vitro effectiveness against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). nih.govrsc.org The compounds displayed a range of activities, with Minimum Inhibitory Concentration (MIC) values from 6.25 to ≤50 μg/mL. nih.gov Notably, compound ANA-12 demonstrated the most prominent anti-tuberculosis activity with a MIC of 6.25 μg/mL, while several other analogues showed good activity with MIC values of 12.5 μg/mL. nih.govrsc.org

Table 3: Other In Vitro Biological Activities of Naphthyridine Analogues

Activity Compound Series Assay/Target Key Findings Reference
Antiplatelet NSAIDs with N-Acyl Hydrazone (NAH) subunit ADP-induced platelet aggregation Inhibition rates of 18.0%–61.1%. mdpi.com
AA-induced platelet aggregation Inhibition rates of 65.9%–87.3%. mdpi.com
Antioxidant Neocryptolepine (Indolo[2,3-b]quinoline) Analogues DPPH free radical scavenging Showed promising antioxidant activity. mdpi.comresearchgate.net
Antioxidant Enzyme Levels (in vivo follow-up) Noticeable increase in SOD and CAT levels. mdpi.comnih.gov
Anti-mycobacterial 1,8-Naphthyridine-3-carbonitrile Derivatives M. tuberculosis H37Rv (MABA assay) MIC values ranged from 6.25 to ≤50 μg/mL. nih.govrsc.org

Applications and Future Research Directions

Potential Therapeutic Applications Beyond Clinical Trials

The diverse biological activities reported for the constituent heterocyclic systems—indole (B1671886) and 1,8-naphthyridine (B1210474)—suggest a promising future for 10H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives in drug discovery.

The development of novel anticancer agents is a significant area of research for 1,8-naphthyridine derivatives. tandfonline.com Studies on the structurally related 6H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives have demonstrated their potential as cytostatic agents. These compounds were tested in vitro on a panel of 55 tumor cell lines, and it was found that the presence of an acetylamino group at position 3 was critical for their anticancer activity. tandfonline.com This highlights the importance of substituent effects on the biological activity of this class of compounds.

Further research into various 1,8-naphthyridine derivatives has shown that they can exhibit cytotoxic activity against different cancer cell lines. For instance, some derivatives have been found to be active against Ehrlich Ascites Carcinoma. semanticscholar.orgresearchgate.net The broad spectrum of anticancer activity exhibited by the 1,8-naphthyridine scaffold suggests that 10H-indolo[2,3-b] nih.govnih.govnaphthyridine and its derivatives are promising candidates for further investigation as novel anticancer agents. nih.gov

The 1,8-naphthyridine core is a well-established pharmacophore in the design of antimicrobial agents, with nalidixic acid being a notable example. mdpi.com This has spurred research into a wide range of 1,8-naphthyridine derivatives for their potential to combat microbial and fungal infections. While specific studies on the antimicrobial and antifungal properties of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine are limited, the known activities of its parent scaffolds are indicative of its potential.

Naturally derived naphthyridines have shown activity against various pathogens. For example, hadranthine B, a naphthyridine alkaloid, exhibited in vitro cytotoxic activity against several human cancer cell lines and was also active against Candida albicans. mdpi.com Furthermore, synthetic 1,8-naphthyridine derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds showing promising results. tandfonline.com The fusion of the indole ring, another heterocycle known for its antimicrobial properties, to the 1,8-naphthyridine nucleus in 10H-indolo[2,3-b] nih.govnih.govnaphthyridine could lead to compounds with enhanced or novel antimicrobial profiles.

There is growing interest in the therapeutic potential of 1,8-naphthyridine derivatives for neurological disorders, including Alzheimer's and Parkinson's disease. nih.gov Research has shown that certain 1,8-naphthyridine derivatives possess neuroprotective properties. nih.gov For example, one study reported a derivative that exhibited neuroprotection in cellular models of neurotoxicity relevant to Alzheimer's disease. This compound was found to inhibit cholinesterases and protect neuronal cells from damage induced by stressors like amyloid-beta peptide. nih.gov

The indole and β-carboline alkaloids, which share structural similarities with the indole part of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine, have also been investigated for their neuroprotective effects in the context of Parkinson's disease. nih.gov These natural products have shown potential in combating oxidative stress and monoamine oxidase (MAO) inhibition, both of which are key targets in Parkinson's disease research. nih.gov Given that neuroinflammation is a common feature in many neurodegenerative diseases, the anti-inflammatory properties of some flavonoids found in safflower, which have been shown to have neuroprotective effects in a Parkinson's model, further support the exploration of compounds with anti-inflammatory potential for neurological disorders. mdpi.com The combination of the neuroprotective potential of the 1,8-naphthyridine core and the indole nucleus suggests that 10H-indolo[2,3-b] nih.govnih.govnaphthyridine derivatives are worthy of investigation for their utility in treating neurological conditions.

Material Science and Ligand Chemistry Applications

Beyond its biological potential, the rigid, planar, and electron-rich structure of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine makes it an attractive scaffold for applications in material science and as a ligand in coordination chemistry.

The 1,8-naphthyridine unit is an excellent bidentate chelating ligand due to the presence of two nitrogen atoms in a favorable arrangement for metal coordination. This property can be harnessed in 10H-indolo[2,3-b] nih.govnih.govnaphthyridine for the synthesis of novel metal complexes. The indole moiety can also participate in metal binding or influence the electronic properties of the resulting complex. The synthesis of new transition metal complexes with ligands containing an indole ring has been reported, and these complexes have been investigated for their antifungal activity. researchgate.net This demonstrates the potential of combining the coordinating ability of the naphthyridine core with the biological relevance of the indole ring.

The development of molecules with defined three-dimensional structures, such as helices, is a significant area of research in material science and supramolecular chemistry. The rigid and planar nature of the 10H-indolo[2,3-b] nih.govnih.govnaphthyridine system makes it a potential building block for the construction of larger, helical polycyclic heterocycles. While the direct use of 10H-indolo[2,3-b] nih.govnih.govnaphthyridine in forming helical structures has not been extensively reported, the principles of supramolecular assembly and the known behavior of similar heterocyclic systems suggest this is a feasible direction for future research. For instance, the formation of helical structures in peptoids can be induced by the incorporation of specific side chains, and the secondary structure of peptides, such as the alpha-helix, is a fundamental concept in protein chemistry. nih.govnih.gov The synthesis of other complex indolo-fused systems, like 10H-indolo[1,2-a]indol-10-ones, has been achieved through advanced catalytic methods, indicating that the chemical tools are available to explore the construction of more complex architectures from 10H-indolo[2,3-b] nih.govnih.govnaphthyridine. rsc.org

Innovative Synthetic Method Development

The development of novel and efficient synthetic routes is crucial for exploring the full potential of the 10H-indolo[2,3-b] researchgate.netnih.govnaphthyridine scaffold. Research has moved beyond traditional multi-step processes, focusing on methods that offer higher yields, greater molecular diversity, and improved environmental profiles.

A significant advancement has been the development of a one-step synthesis for the core heterocyclic system, providing a direct and efficient pathway to what is also referred to as 6H-indolo[2,3-b] researchgate.netnih.govnaphthyridines. acs.org This approach simplifies the construction of the complex tetracyclic structure, facilitating more rapid generation of derivatives for screening and development.

Furthermore, principles of green chemistry are being increasingly applied to the synthesis of the foundational 1,8-naphthyridine core. One such innovative method is the use of the Friedländer reaction, which can be performed with high yields using water as the solvent. rsc.org This minimizes the reliance on volatile and often toxic organic solvents. Another eco-friendly approach involves solvent-free solid-state grinding, which has been successfully used to prepare 1,8-naphthyridine derivatives. researchgate.net This method is notable for its simplicity, short reaction times, and reduced pollution. researchgate.net The electrochemical synthesis of related phosphorus-containing compounds also highlights a move towards more sustainable and efficient methodologies that can be performed under mild conditions. cardiff.ac.uk

Interactive Table: Innovative Synthetic Approaches
MethodKey FeaturesCore StructureReference
One-Step SynthesisDirect formation of the tetracyclic system.6H-indolo[2,3-b] researchgate.netnih.govnaphthyridine acs.org
Aqueous Friedländer ReactionUses water as a green solvent; high yields.1,8-Naphthyridine rsc.org
Solvent-Free GrindingEnvironmentally friendly, simple procedure, short reaction times.1,8-Naphthyridine researchgate.net
Electrochemical SynthesisMild reaction conditions, robust methodology.Related Heterocycles cardiff.ac.uk

Exploration of New Biological Targets and Mechanisms

The 1,8-naphthyridine nucleus, a key component of the title compound, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov Derivatives have been investigated for a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Current research aims to identify novel biological targets and elucidate the mechanisms of action for indolo[2,3-b] researchgate.netnih.govnaphthyridine derivatives.

Anticancer Activity: A primary area of exploration is in oncology. Researchers are investigating the potential of these compounds to function as dual inhibitors of the p53-MDM2/MDMX interaction. nih.gov The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 and MDMX is a common feature in many cancers. A 1,8-naphthyridine-containing compound has been computationally identified as a promising candidate to disrupt this interaction, potentially reactivating p53's tumor-suppressing function. nih.gov Other research has focused on the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a target implicated in various cancers. nih.gov

Antimicrobial Activity: The search for new antibiotics is a global health priority. Derivatives of 1,8-naphthyridine are being actively evaluated against various pathogens. A significant finding is the identification of compounds with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.org The specific molecular target for one promising series of compounds was identified as the enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. rsc.org Other studies have explored DNA topoisomerase as a potential antibacterial target. researchgate.net

Neurological and Other Disorders: The versatility of the 1,8-naphthyridine scaffold extends to potential treatments for neurological conditions like Alzheimer's disease and depression. nih.govresearchgate.net The broad inhibitory profile of these compounds also includes activities against HIV, platelet aggregation, and various protein kinases, indicating a wide field for future therapeutic exploration. researchgate.net

Interactive Table: Investigated Biological Targets
Therapeutic AreaBiological Target/MechanismCompound ClassReference
Oncologyp53-MDM2/MDMX Interaction Inhibition1,8-Naphthyridine derivative nih.gov
OncologyCyclin-Dependent Kinase 8 (CDK8) InhibitionNaphthyridine derivatives nih.gov
Infectious DiseaseEnoyl-ACP Reductase (InhA) Inhibition1,8-Naphthyridine-3-carbonitrile (B1524053) rsc.org
Infectious DiseaseDNA Topoisomerase InhibitionNaphthyridine derivatives researchgate.net
VariousBroad-spectrum activities1,8-Naphthyridine derivatives nih.govresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of 10H-indolo[2,3-b] researchgate.netnih.govnaphthyridine-based compounds. This integrated approach allows for more rational drug design, reducing the time and cost associated with traditional screening methods.

Molecular Docking and Dynamics: These techniques are instrumental in understanding how a ligand interacts with its biological target. For instance, molecular docking was used to predict the binding pattern of an active anti-tuberculosis compound (ANA-12) within the active site of its target enzyme, InhA. rsc.org Subsequent molecular dynamics simulations, run for 100 nanoseconds, helped to confirm the stability of this interaction and map the key intermolecular forces at play. rsc.org Similarly, docking and MD simulations were crucial in evaluating a 1,8-naphthyridine compound as a dual inhibitor of MDM2 and MDMX, confirming its stable binding to both protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A three-dimensional QSAR (3D-QSAR) model was developed for a series of CDK8 inhibitors, which led to the design of 20 new potential inhibitors with improved predicted activity. nih.gov In another study, QSAR analysis of naphthyridine derivatives targeting DNA topoisomerase identified molecular hardness as a key property influencing inhibitory activity, a finding supported by docking studies. researchgate.net

This integrated workflow—from computational screening and design (QSAR, docking) to chemical synthesis and subsequent experimental validation (in vitro assays)—represents a powerful paradigm in modern drug discovery for this class of compounds. nih.govrsc.org

Q & A

Q. What synthetic methodologies are most effective for constructing the 10H-indolo[2,3-b][1,8]naphthyridine core?

The Friedlander reaction and microwave-assisted synthesis are widely used. For example, microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes while maintaining yields >70% . Transition metal-catalyzed methods (e.g., Cu* in ionic liquids) enable regioselective synthesis of fused derivatives, such as benzothiopyrano[4,3,2-de]quinolines, with minimal byproducts . Key considerations:

  • Substrate compatibility : Use 2-aminopyridine derivatives and o-alkynylaryl isocyanates to ensure regioselectivity .
  • Catalyst optimization : Ionic liquids (e.g., [BMIM][BF₄]) improve reaction efficiency by stabilizing intermediates .

Q. How do aryl substituents on the 1,8-naphthyridine scaffold influence antitumor activity?

Substituent position and electronic properties significantly modulate DNA intercalation and cytotoxicity. For instance:

  • Electron-withdrawing groups (e.g., 4-bromophenyl in compound 10c ) enhance DNA binding via increased π-π stacking, reducing IC₅₀ values to ~1.5 μM in MCF7 cells .
  • Hydrophobic groups (e.g., 4-tolyl in 8d ) improve cellular uptake, increasing growth inhibition by 3-fold compared to unsubstituted analogs .
    Experimental design : Screen substituents using molecular docking (e.g., AutoDock Vina) to predict binding affinity to DNA or topoisomerase I before in vitro assays .

Q. What in vitro assays are recommended for initial evaluation of anticancer potential?

  • DNA intercalation : Use UV-Vis titration or ethidium bromide displacement assays to quantify binding constants (Kb ~10⁴–10⁶ M⁻¹) .
  • Cytotoxicity : Conduct MTT assays against cancer cell lines (e.g., HepG2, MCF7) with doxorubicin as a positive control (IC₅₀ ~0.1–1 μM) .
  • Topoisomerase inhibition : Employ gel electrophoresis to assess DNA relaxation inhibition at concentrations ≥5 μM .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between structural analogs be resolved?

Contradictions often arise from differences in:

  • Cellular uptake : Measure intracellular concentrations via LC-MS/MS to confirm bioavailability .
  • Metabolic stability : Use liver microsomes (human/rat) to assess metabolic degradation rates (t₁/₂ <30 min suggests rapid clearance) .
  • Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition (e.g., PIM kinases in compound 28 ) .
    Case study : Methylation of indolonaphthyridine 10 yields isomers 11–13 , where N7-quaternization (13 ) reduces activity due to steric hindrance .

Q. What computational strategies optimize this compound derivatives for DNA gyrase inhibition?

  • Docking simulations : Target the DNA gyrase ATP-binding pocket (PDB: 1KZN) to prioritize derivatives with H-bonding to Ser84 and π-cation interactions with Mg²⁺ .
  • QSAR models : Use descriptors like logP (optimal 2–3) and polar surface area (<90 Ų) to predict antibacterial activity against Gram-negative pathogens .
  • ADMET prediction : Apply SwissADME to exclude candidates with poor permeability (Caco-2 <5 × 10⁻⁶ cm/s) or hepatotoxicity (e.g., CYP3A4 inhibition) .

Q. How can intramolecular cyclization side reactions be minimized during synthesis?

  • Temperature control : Maintain reactions <80°C to prevent carbodiimide rearrangement (common in thermolysis steps) .
  • Protecting groups : Use Boc or Fmoc on reactive amines to block unwanted nucleophilic attacks .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing byproduct formation by >20% .

Data Contradictions and Validation

Q. Why do some 1,8-naphthyridine derivatives show potent in vitro activity but fail in vivo?

  • Poor pharmacokinetics : Derivatives with molecular weight >500 Da often exhibit low oral bioavailability (<10%). Validate using rat PK studies (IV vs. oral dosing) .
  • Plasma protein binding : Measure binding via equilibrium dialysis; >95% binding reduces free drug concentration below therapeutic thresholds .

Q. How to address discrepancies in DNA intercalation vs. topoisomerase inhibition mechanisms?

  • Mechanistic probes : Use fluorescent intercalators (e.g., SYBR Green) to confirm DNA binding. Compare IC₅₀ shifts in DNA relaxation assays with/without pre-incubation .
  • Mutagenesis studies : Engineer topoisomerase mutants (e.g., E418A in human topo I) to isolate enzyme-specific effects .

Methodological Tables

Q. Table 1. Key Synthetic Routes for this compound Derivatives

MethodYield (%)Key ConditionsAdvantagesLimitations
Friedlander Reaction65–85[BMIM][BF₄], 100°C, 12 hScalable, low catalyst loadingLimited to electron-rich aldehydes
Microwave Cyclization70–90150°C, 20 min, DMFRapid, high purityRequires specialized equipment
Metal-Catalyzed Coupling50–75Cu*, DMF, 80°C, 8 hRegioselectiveSensitive to oxygen/moisture

Q. Table 2. Biological Activity of Selected Derivatives

CompoundIC₅₀ (μM, MCF7)DNA Kb (M⁻¹)Topo I Inhibition (%)
10c 1.472.1 × 10⁵78
8d 1.621.8 × 10⁵65
28 2.311.2 × 10⁵42

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.